(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide
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Overview
Description
(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide is a complex organic compound that features a quinoline moiety linked to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Indene Synthesis: The indene structure can be prepared via cyclization reactions involving suitable precursors.
Coupling Reaction: The quinoline and indene structures are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Final Modifications: Functional groups are introduced or modified to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and quinoline moieties.
Reduction: Reduction reactions could target the carbonyl groups in the indene structure.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the quinoline and indene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine.
Indene Derivatives: Compounds with indene structures, such as indomethacin.
Uniqueness
The uniqueness of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide lies in its combined quinoline and indene structures, which confer distinct chemical and biological properties. This dual structure might offer advantages in terms of binding affinity, specificity, and versatility in various applications.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-23(2)21(27)12-7-8-13-14(9-12)20(26)17(19(13)25)18-16(24)10-11-5-3-4-6-15(11)22-18/h3-11,24H,1-2H3/b18-17+ |
InChI Key |
KTQCULCVDPGCMR-ISLYRVAYSA-N |
Isomeric SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=CC4C=CC=CC4=N3)O)/C2=O |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=CC4C=CC=CC4=N3)O)C2=O |
Origin of Product |
United States |
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